3-Bromo-5-methylthiophene-2-sulfonamide
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Overview
Description
3-Bromo-5-methylthiophene-2-sulfonamide is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . This particular compound is of interest due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylthiophene-2-sulfonamide typically involves the bromination of 5-methylthiophene-2-sulfonamide. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced, leading to different derivatives with varied properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction can lead to sulfoxides, sulfones, or reduced thiophene rings .
Scientific Research Applications
3-Bromo-5-methylthiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylthiophene-2-sulfonamide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonamide group, in particular, is known to form strong interactions with protein targets, which can modulate their activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylthiophene: Another brominated thiophene derivative with similar reactivity but different substitution patterns.
5-Bromo-2-thiophenesulfonamide: Similar in structure but with the bromine atom at a different position on the thiophene ring.
Uniqueness
3-Bromo-5-methylthiophene-2-sulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and sulfonamide groups provides multiple sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H6BrNO2S2 |
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Molecular Weight |
256.1 g/mol |
IUPAC Name |
3-bromo-5-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C5H6BrNO2S2/c1-3-2-4(6)5(10-3)11(7,8)9/h2H,1H3,(H2,7,8,9) |
InChI Key |
GIOKVRUIRKSKDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)S(=O)(=O)N)Br |
Origin of Product |
United States |
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